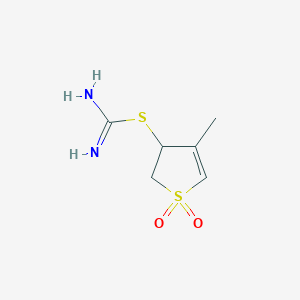
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate, also known as Metam sodium, is a potent soil fumigant used to control soil-borne pests and diseases. It is a colorless to yellowish liquid that is highly soluble in water and has a pungent odor. Metam sodium has been widely used in agriculture and horticulture for several decades due to its effectiveness in controlling soil-borne pathogens and pests.
作用机制
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium works by releasing a toxic gas, methyl isothiocyanate, upon contact with soil moisture. This gas penetrates the soil and kills soil-borne pathogens and pests. The mechanism of action of metam sodium is based on its ability to disrupt cellular processes in the target organisms.
Biochemical and physiological effects:
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium has been shown to have both acute and chronic toxic effects on humans and animals. Acute exposure to metam sodium can cause eye and respiratory irritation, nausea, and vomiting. Chronic exposure to metam sodium can lead to neurological, respiratory, and reproductive effects.
实验室实验的优点和局限性
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium is a potent and effective soil fumigant that can be used to control a wide range of soil-borne pests and diseases. However, its use is associated with several limitations, including its potential toxicity to humans and animals, its high cost, and its potential for environmental contamination.
未来方向
There are several future directions for research on metam sodium, including the development of new formulations and application methods that reduce its potential toxicity to humans and animals, the evaluation of its efficacy against emerging soil-borne pathogens and pests, and the investigation of its potential for use in sustainable agriculture practices.
In conclusion, 4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium is a powerful soil fumigant that has been widely used in agriculture and horticulture for several decades. Its efficacy in controlling soil-borne pests and diseases has been extensively researched, and it has been shown to be effective against a wide range of pathogens and pests. However, its use is associated with several limitations, including its potential toxicity to humans and animals and its high cost. Future research should focus on developing new formulations and application methods that reduce its potential toxicity and investigating its potential for use in sustainable agriculture practices.
合成方法
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium is synthesized by reacting methyl isothiocyanate with sodium methoxide in the presence of a solvent such as methanol. The resulting product is then treated with sulfur dioxide to form the final compound, 4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate.
科学研究应用
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate sodium has been extensively researched for its efficacy in controlling soil-borne diseases and pests. It has been shown to be effective against a wide range of soil-borne pathogens, including fungi, bacteria, and nematodes. In addition, it has also been shown to be effective in controlling weeds and other pests.
属性
产品名称 |
4-Methyl-1,1-dioxido-2,3-dihydro-3-thienyl imidothiocarbamate |
|---|---|
分子式 |
C6H10N2O2S2 |
分子量 |
206.3 g/mol |
IUPAC 名称 |
(4-methyl-1,1-dioxo-2,3-dihydrothiophen-3-yl) carbamimidothioate |
InChI |
InChI=1S/C6H10N2O2S2/c1-4-2-12(9,10)3-5(4)11-6(7)8/h2,5H,3H2,1H3,(H3,7,8) |
InChI 键 |
UJTMCVQEMRFBOZ-UHFFFAOYSA-N |
SMILES |
CC1=CS(=O)(=O)CC1SC(=N)N |
规范 SMILES |
CC1=CS(=O)(=O)CC1SC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4,10-bis[4-(acetyloxy)phenyl]-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B273810.png)
![Ethyl 2,6-bis(4-butoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B273811.png)

![2-[(4-chlorophenyl)imino]-3-methyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273814.png)
![2-(4-Chlorophenyl)-4-[3,4-(methylenedioxy)benzylidene]-2-oxazolin-5-one](/img/structure/B273815.png)
![3-{[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]amino}benzoic acid](/img/structure/B273818.png)
![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273820.png)

![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]pyridine-4-carbohydrazide](/img/structure/B273824.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-4-nitrobenzohydrazide](/img/structure/B273825.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide](/img/structure/B273826.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B273830.png)

![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)